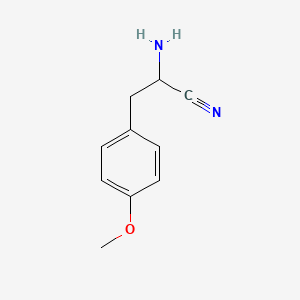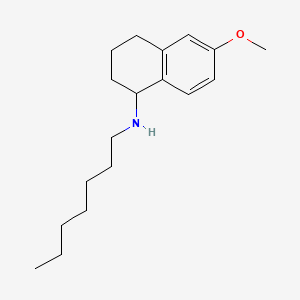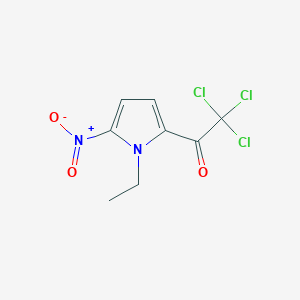
Acetylknightinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylknightinol is a chemical compound with the molecular formula C19H25NO4 and a molecular weight of 331.41 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetylknightinol can be synthesized through several routes. One common method involves the acetylation of knightinol, a precursor compound, using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to room temperature, and yields this compound as a white crystalline solid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The process ensures high purity and yield by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents.
Análisis De Reacciones Químicas
Types of Reactions
Acetylknightinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Acetylknightinol is used in organic synthesis as an intermediate for the preparation of more complex molecules. Its unique structure allows for the formation of various derivatives through functional group modifications.
Biology
In biological research, this compound is studied for its role in histone acetylation, which is crucial for gene expression regulation. It acts as a modulator of histone acetyltransferase and deacetylase enzymes, influencing chromatin structure and gene transcription.
Medicine
This compound has potential therapeutic applications in cancer research. Its ability to modulate gene expression makes it a candidate for developing drugs targeting epigenetic mechanisms involved in cancer progression.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as bio-nanofiber composites, which have applications in optoelectronics and other high-tech fields.
Mecanismo De Acción
Acetylknightinol exerts its effects primarily through the acetylation of lysine residues on histone proteins. This modification alters the interaction between histones and DNA, leading to changes in chromatin structure and gene expression. The compound targets histone acetyltransferases and deacetylases, enzymes that regulate the addition and removal of acetyl groups on histones.
Comparación Con Compuestos Similares
Similar Compounds
Knightinol: The precursor to acetylknightinol, lacking the acetyl group.
Acetylsalicylic Acid: Another acetylated compound with different biological activities.
Acetylcarnitine: A compound involved in energy metabolism with acetylation similar to this compound.
Uniqueness
This compound is unique due to its specific role in histone acetylation and gene expression regulation. Unlike other acetylated compounds, it has a distinct structure that allows it to interact with histone-modifying enzymes, making it valuable for epigenetic research and potential therapeutic applications.
Propiedades
IUPAC Name |
[2-[acetyloxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-12(21)23-17-11-15-9-10-16(20(15)3)18(17)19(24-13(2)22)14-7-5-4-6-8-14/h4-8,15-19H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREZYWBVKYGIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC(C1C(C3=CC=CC=C3)OC(=O)C)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B12099583.png)



![Spiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12099622.png)








![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)
